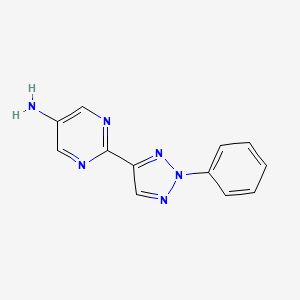![molecular formula C9H16NaO3+ B11818490 Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H15NaO3 and a molecular weight of 194.2 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxymethyl group and an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with formaldehyde and sodium cyanide, followed by hydrolysis and neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous quality control measures to ensure consistency and purity of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Applications De Recherche Scientifique
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit cholesteryl ester transferase, thereby reducing inflammation and providing therapeutic benefits in inflammatory diseases . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium hexacyclonate
- Hexacyclonas
- Natrii hexacyclonas
- Neuryl
Uniqueness
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is unique due to its specific structural features, such as the hydroxymethyl group and the cyclohexyl ring. These features contribute to its distinctive chemical properties and biological activities, setting it apart from similar compounds .
Propriétés
Formule moléculaire |
C9H16NaO3+ |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1 |
Clé InChI |
YPKROQTVZNJPNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)CO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


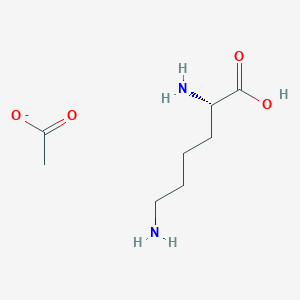
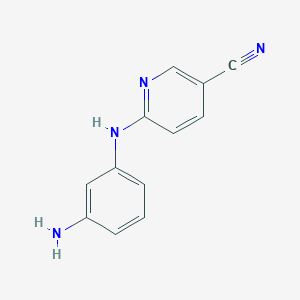

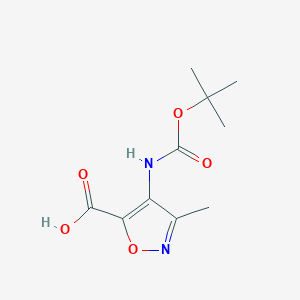




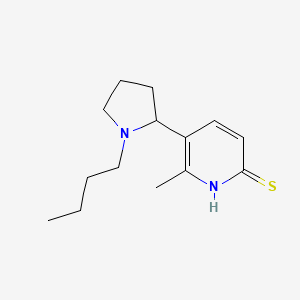
![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)
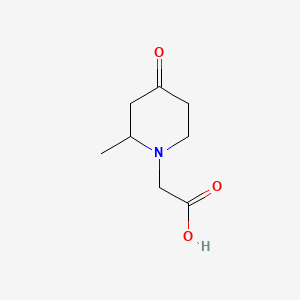
![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
